3-Buten-2-one, 4-cyclohexyl-

描述

The exact mass of the compound 3-Buten-2-one, 4-cyclohexyl- is 152.120115130 g/mol and the complexity rating of the compound is 152. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Buten-2-one, 4-cyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Buten-2-one, 4-cyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-4-cyclohexylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJXLLHDHUDWFH-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064578 | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-32-1, 41437-84-7 | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexyl-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041437847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexyl-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYL-3-BUTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM82ZQ3CVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of α,β Unsaturated Ketones in Organic Synthesis and Chemical Transformations

α,β-Unsaturated ketones are versatile intermediates in a wide array of chemical transformations due to the presence of two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. libretexts.org This dual reactivity allows for both 1,2-addition (nucleophilic attack at the carbonyl carbon) and 1,4-conjugate addition (nucleophilic attack at the β-carbon), also known as Michael addition. pressbooks.publibretexts.org The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions.

These compounds are key precursors in the synthesis of a variety of more complex molecules. For instance, they are widely used in the formation of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. mdpi.comresearchgate.net The reactivity of the enone system allows for the construction of five, six, and even seven-membered rings containing heteroatoms like nitrogen, oxygen, and sulfur. mdpi.com Furthermore, α,β-unsaturated ketones are important substrates in various carbon-carbon bond-forming reactions, including aldol (B89426) condensations and organocuprate additions, which are fundamental for building molecular complexity. pressbooks.pubsioc-journal.cn

Research Context and Historical Perspectives on Cyclohexyl Substituted Enones

The study of enones, including those with cyclohexyl substituents, has a rich history in organic chemistry. Early research often focused on their synthesis and characteristic reactions. For example, the Claisen-Schmidt condensation has been a classical method for preparing α,β-unsaturated ketones. sioc-journal.cn

More contemporary research has delved into the stereochemical aspects of reactions involving cyclohexyl-substituted enones. The bulky cyclohexyl group can exert significant steric influence, leading to diastereoselectivity in nucleophilic additions. msu.eduwikipedia.org This has been a critical area of investigation, particularly in the development of asymmetric synthesis methods to produce chiral molecules with high enantiomeric purity. The use of chiral catalysts and auxiliaries in reactions with these substrates has been explored to control the stereochemical outcome. wikipedia.orgrsc.org Additionally, cyclohexyl-substituted enones have been utilized as intermediates in the synthesis of natural products and other complex target molecules. google.com

Overview of the Chemical Compound S Unique Structural Features and Research Potential

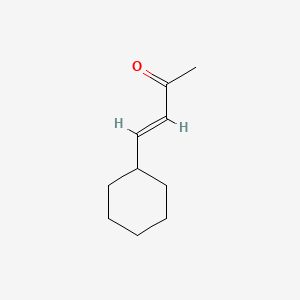

The structure of 3-Buten-2-one, 4-cyclohexyl- is characterized by a butenone core with a cyclohexyl ring attached at the fourth carbon position. ontosight.ai The presence of the cyclohexyl group, a non-polar and sterically demanding substituent, influences the molecule's conformation and reactivity. The (E)-isomer is a notable stereoisomer of this compound. ontosight.ai

Its research potential is significant and multifaceted. In synthetic chemistry, it serves as a valuable building block for creating more elaborate molecular architectures. cymitquimica.com For example, it can be used in the synthesis of various heterocyclic compounds and as a precursor for creating molecules with potential biological activity. ontosight.aiontosight.ai The enone functionality allows for a range of chemical modifications, making it a versatile platform for exploring new chemical reactions and synthetic methodologies.

Scope and Objectives of Current Academic Research on 3 Buten 2 One, 4 Cyclohexyl

Classical and Contemporary Approaches to Enone Synthesis

The formation of the carbon-carbon double bond conjugated to a carbonyl group can be achieved through several strategic disconnections, leading to a variety of synthetic approaches.

Directed Aldol (B89426) Condensation Variants and Catalytic Optimizations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. byjus.comwikipedia.org It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield a conjugated enone. byjus.comwikipedia.orgtaylorandfrancis.com This reaction can be catalyzed by either acid or base. wikipedia.orgtaylorandfrancis.com

In a typical base-catalyzed aldol condensation, a base, such as hydroxide, is used to deprotonate the α-carbon of a ketone or aldehyde, forming an enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. Subsequent dehydration of the resulting β-hydroxy carbonyl compound, often promoted by heat, yields the α,β-unsaturated ketone. libretexts.org For the synthesis of 3-Buten-2-one, 4-cyclohexyl-, this would involve the reaction of acetone's enolate with cyclohexanecarboxaldehyde (B41370).

Acid-catalyzed aldol condensations proceed through an enol intermediate. jove.com The acid protonates the carbonyl group, activating it towards nucleophilic attack by the enol. Dehydration of the resulting β-hydroxy ketone under acidic conditions also leads to the formation of the enone. jove.com

Catalytic Optimizations:

Modern advancements in aldol condensation focus on catalytic and stereoselective methods. The use of specific catalysts can improve reaction efficiency and control the stereochemical outcome. For instance, rhodium-catalyzed reductive aldol reactions have been developed, where an enone is coupled with a carbonyl compound in the presence of a rhodium catalyst and a reducing agent. nih.gov These reactions often proceed through a rhodium enolate intermediate. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| NaOH or Ca(OH)2 | Aldehyde/Ketone + Carbonyl Compound | β-hydroxy aldehyde/ketone -> Enone | Classical base-catalyzed method. taylorandfrancis.com |

| Strong Acids (e.g., H2SO4) | Aldehyde/Ketone + Carbonyl Compound | β-hydroxy aldehyde/ketone -> Enone | Classical acid-catalyzed method. taylorandfrancis.comjove.com |

| Rhodium(phebox) | Enone + Aldehyde | syn-Aldol adduct | Catalytic, reductive, diastereoselective. nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the synthesis of enones. researchgate.net These reactions involve the formation of a carbon-carbon bond between two fragments, often an organometallic species and an organic halide or triflate, in the presence of a transition metal catalyst, typically palladium or copper. researchgate.net

For the synthesis of 3-Buten-2-one, 4-cyclohexyl-, a plausible approach would be the coupling of a cyclohexyl-containing organometallic reagent with a suitable 3-buten-2-one derivative. For instance, a Suzuki coupling could be employed, reacting a cyclohexylboronic acid with a halo-substituted butenone. google.com

Palladium-catalyzed dehydrogenation of saturated ketones offers a direct route to α,β-unsaturated ketones. nih.govacs.org For example, using a catalyst system like Pd(TFA)₂ with DMSO as a ligand in acetic acid can selectively dehydrogenate cyclic ketones to their corresponding enones in high yields. nih.gov

Iron-catalyzed coupling reactions have also emerged as a method for enone synthesis. An iron-catalyzed coupling of alkenes and enones can proceed through the generation of a catalytic allyliron intermediate that undergoes a subsequent 1,4-addition to an enone. nih.gov

Strategies Involving Grignard Reagent Addition and Subsequent Transformations

Grignard reagents, highly reactive organomagnesium halides, are fundamental tools in organic synthesis for forming carbon-carbon bonds. acs.org Their addition to α,β-unsaturated carbonyl compounds, like enones, can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. stackexchange.com While Grignard reagents typically favor 1,2-addition, the presence of a copper catalyst can steer the reaction towards 1,4-addition. stackexchange.comnih.govorganic-chemistry.org

The synthesis of 3-Buten-2-one, 4-cyclohexyl- can be envisioned through the reaction of cyclohexylmagnesium bromide with a suitable precursor. ontosight.ai A multi-step sequence could involve the protection of the ketone in ethyl acetoacetate, followed by a Grignard reaction with phenylmagnesium bromide, and subsequent deprotection and dehydration to yield 4,4-diphenyl-3-buten-2-one (B14743164). aroonchande.com A similar strategy could be adapted using cyclohexylmagnesium bromide.

Copper-catalyzed enantioselective conjugate addition of Grignard reagents to acyclic and cyclic enones has been developed, providing access to chiral β-substituted ketones with high yields and enantioselectivities. organic-chemistry.orgacs.org These reactions often utilize chiral phosphine (B1218219) ligands in combination with a copper salt. organic-chemistry.orgacs.org

| Reagent/Catalyst System | Substrate | Product Type | Key Features |

| Grignard Reagent (e.g., RMgX) | Enone | 1,2-addition product (allylic alcohol) | Generally favored in the absence of a copper catalyst. stackexchange.com |

| Grignard Reagent + Copper Catalyst | Enone | 1,4-addition product (ketone) | Copper promotes conjugate addition. nih.govorganic-chemistry.org |

| CuBr·SMe₂ / JosiPhos | Acyclic Enone + Grignard Reagent | Chiral β-substituted ketone | High enantioselectivity. organic-chemistry.org |

| CuCl / Taniaphos or Josiphos | Cyclic Enone + Grignard Reagent | Chiral enolate | Can be trapped in a one-pot reaction. acs.org |

Multi-Step Synthetic Sequences and Retrosynthetic Analysis

The synthesis of 3-Buten-2-one, 4-cyclohexyl- can be approached through a multi-step sequence, which can be designed using retrosynthetic analysis. This process involves breaking down the target molecule into simpler, commercially available starting materials.

One possible retrosynthetic disconnection for 3-Buten-2-one, 4-cyclohexyl- is the aldol condensation pathway. This would lead back to cyclohexanecarboxaldehyde and acetone (B3395972).

Another approach involves a Wittig-type reaction. The double bond of the enone suggests a disconnection to an aldehyde (cyclohexanecarboxaldehyde) and a phosphorus ylide derived from acetone.

A multi-step synthesis of 4,4-diphenyl-3-buten-2-one has been reported, starting from ethyl acetoacetate. aroonchande.com This sequence involves:

Protection of the ketone as a ketal.

Grignard reaction with phenylmagnesium bromide.

Acid-catalyzed hydrolysis of the ketal and dehydration. aroonchande.com

This general strategy could be adapted for the synthesis of 3-Buten-2-one, 4-cyclohexyl- by using cyclohexylmagnesium bromide as the Grignard reagent.

Regioselective and Stereoselective Control in 3-Buten-2-one, 4-cyclohexyl- Synthesis

Achieving control over the regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, allowing for the preparation of specific isomers of a target molecule.

Approaches to (E)- and (Z)-Stereoisomer Control in Olefinic Linkages

The geometry of the double bond in α,β-unsaturated ketones can exist as either the (E) or (Z) isomer. Controlling the formation of one isomer over the other is a significant challenge and an area of active research.

Several methods can be employed to influence the stereochemical outcome of the olefinic linkage:

Stereoselective Wittig-type Reactions: The Wittig reaction and its modifications (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for creating double bonds with a high degree of stereocontrol. The choice of ylide, reaction conditions (solvent, temperature, presence of salts), and the nature of the aldehyde can influence the E/Z ratio of the resulting enone.

Isomerization of Alkene Mixtures: In cases where a mixture of (E) and (Z) isomers is formed, it is sometimes possible to isomerize the mixture to the thermodynamically more stable isomer, which is often the (E)-isomer. This can be achieved using various catalysts, such as rhodium complexes or by photochemical methods. organic-chemistry.orgrsc.org

Stereoselective Elimination Reactions: The dehydration of the β-hydroxy ketone intermediate in an aldol condensation can also be controlled to favor one isomer. The stereochemistry of the β-hydroxy ketone and the choice of dehydrating agent (acid or base) can influence the E/Z ratio of the final enone. libretexts.org

Base-Catalyzed Isomerization of Propargylic Alcohols: Electron-deficient propargylic alcohols can be isomerized to (E)-enones with high stereoselectivity using a weak base like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org

| Method | Description | Stereochemical Outcome |

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. | Can be tuned to favor either (E) or (Z) isomer depending on the ylide and reaction conditions. |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions. | Often provides excellent selectivity for the (E)-isomer. |

| Photocatalytic Isomerization | Use of a photocatalyst and light to interconvert (E) and (Z) isomers. rsc.orgacs.org | Can be used to selectively form the desired isomer. rsc.org |

| Base-Catalyzed Isomerization | Isomerization of propargylic alcohols using a base like DABCO. acs.org | Highly selective for the (E)-enone. acs.org |

Diastereoselective and Enantioselective Synthesis of Chiral Analogues

The creation of specific stereoisomers of chiral compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials sciences. For analogues of 4-cyclohexyl-3-buten-2-one, methodologies focus on organocatalysis and phase-transfer catalysis to achieve high levels of diastereo- and enantioselectivity.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For instance, chiral prolinol derivatives have been used to catalyze the reaction between β-ketoesters and α,β-unsaturated aldehydes, yielding optically active 5-(trialkylsilyl)cyclohex-2-enones with excellent enantiomeric excess (98-99% ee). au.dk Similarly, chiral primary amines can catalyze domino Michael-aldol-dehydration reactions between acetone and α,β-unsaturated ketones to produce chiral 3,5-diaryl-cyclohexenones with enantioselectivities ranging from 88% to 98% ee. researchgate.net Prolinamido-glycosides have been shown to be effective water-compatible organocatalysts for aldol reactions, offering high stereoselectivity. scirp.org

Phase-transfer catalysis (PTC) provides another avenue for asymmetric synthesis. This method is particularly useful for reactions involving immiscible phases. The desymmetrization of cyclohexadienones has been achieved through a stereoselective intramolecular aza-Michael addition using a tethered chiral sulfinamide nucleophile under phase-transfer conditions, producing bicyclic nitrogen-containing compounds with high diastereomeric ratios (>20:1). acs.org Cinchona alkaloids are frequently employed as phase-transfer catalysts for the enantioselective Michael addition of cyclic β-ketoesters to vinyl ketones, achieving high enantioselectivity. researchgate.net

The synthesis of related chiral structures, such as 3-hydroxy-4-phenylbutan-2-one, has been accomplished with high enantiomeric excess (>90% ee) through the asymmetric epoxidation of a corresponding enone using a chiral La-BINOL-Ph3P=O complex, followed by hydrogenolysis. researchgate.net

Table 1: Examples of Asymmetric Synthesis of Enone Analogues

| Catalyst/Method | Reactants | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Chiral TMS-protected prolinol | β-ketoesters and α,β-unsaturated aldehydes | 5-(trialkylsilyl)cyclohex-2-enones | 98-99% ee | au.dk |

| Chiral Primary Amine | Acetone and α,β-unsaturated ketones | 3,5-diaryl-cyclohexenones | 88-98% ee | researchgate.net |

| Phase-Transfer Catalysis (Cinchona Alkaloid) | Cyclic β-ketoesters and methyl vinyl ketone | Substituted cyclohexanones | up to 83% ee | researchgate.net |

| La-BINOL-Ph3P=O Complex | 1-Phenyl-3-buten-2-one and t-butyl hydroperoxide | (S)- or (R)-3-hydroxy-4-phenylbutan-2-one | >90% ee | researchgate.net |

Influence of Reaction Conditions on Product Regio- and Stereochemistry

The outcome of synthetic reactions, particularly in terms of which isomer is formed (regiochemistry) and its 3D arrangement (stereochemistry), is highly dependent on the reaction conditions. For the synthesis of enones like 4-cyclohexyl-3-buten-2-one, factors such as the choice of catalyst, solvent, temperature, and even the nature of the reactants play a critical role. ijnrd.org

In aldol condensations, which are a common route to α,β-unsaturated ketones, the stereoselectivity is influenced by variables like temperature and solvent. ijnrd.org For example, in the aldol reaction between cyclohexanecarboxaldehyde and acetone, different organocatalysts can lead to different stereochemical outcomes. researchgate.net The stereochemistry of the starting material itself can dictate the stereochemical outcome of the product, as seen in the synthesis of different stereoisomers of 4-methoxy-3-buten-2-one (B155257).

Regioselectivity, or the control of where a chemical bond forms, is also crucial. A titanium-promoted coupling of unsymmetrical alkynes with Weinreb amides produces E-trisubstituted enones with high regioselectivity, which is governed by the steric differences between the groups on the alkyne. acs.orgnih.gov Interestingly, changing the reducing agent from a Grignard reagent to n-BuLi in this system can cause a complete reversal of regioselectivity. acs.org Palladium-catalyzed α-arylation of enones can also be switched to favor different regioisomers by modifying the reaction protocol. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Related Enones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of enones, this translates to developing routes that use safer solvents, reduce waste, and employ efficient, recyclable catalysts.

Solvent-Free and Aqueous-Phase Reaction Development

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. One approach is to conduct reactions under solvent-free conditions, often facilitated by grinding the reactants together, sometimes with microwave assistance. tandfonline.com Aldol condensations, a primary method for enone synthesis, are particularly well-suited to this technique. tandfonline.comtandfonline.com The reaction between aromatic aldehydes and ketones can be carried out on the surface of basic alumina (B75360) without any solvent, providing a simple and efficient path to chalcones and other enones. tandfonline.comresearchgate.net These solvent-free methods are often faster due to the high concentration of reactants. tandfonline.com

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Significant effort has been directed towards developing catalytic systems that are effective in aqueous media. scispace.com For aldol condensations, catalysts like MgO and ZnO have shown high activity and selectivity in water. rsc.org Specifically, MgO is selective towards one isomeric product (δ-furfurylidenelevulinic acid) due to its water-tolerant basicity, while ZnO favors another (β-furfurylidenelevulinic acid), indicating an acid-catalyzed mechanism. rsc.org Polymer resins functionalized with catalytic groups like pyrrolidine (B122466) have also been developed as heterogeneous catalysts for aldol reactions in water. mdpi.com

Catalyst Development for Enhanced Efficiency and Reduced Environmental Impact

Catalyst design is central to sustainable synthesis. The focus is on creating catalysts that are not only highly active and selective but also stable, reusable, and derived from abundant, non-toxic materials.

Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net Examples include strontium-doped lanthanum cobaltite (B72492) perovskites for the oxidative coupling of alkenes and aldehydes, royalsocietypublishing.org and solid acid catalysts like Amberlyst-15 for continuous-flow synthesis of α,β-unsaturated ketones. d-nb.info These catalysts can often be reused multiple times without a significant loss of activity. royalsocietypublishing.org

The use of ionic liquids (ILs) as recyclable catalyst media is another green approach. cdnsciencepub.com For example, an ionic-liquid-supported organocatalyst (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has been shown to be highly efficient for Michael additions to α,β-unsaturated ketones under solvent-free conditions and can be reused at least five times. cdnsciencepub.com Similarly, Brønsted acid ionic liquids have been used as recyclable catalysts for the synthesis of β-indolylketones. researchgate.net

Furthermore, there is a drive to replace catalysts based on precious or toxic metals with those derived from more environmentally benign elements like iron or bismuth. Air-stable organobismuth complexes have been developed as bifunctional catalysts for the one-pot synthesis of (E)-α,β-unsaturated ketones, offering high activity and reusability. scirp.org Iron(III) chloride has also been used as an efficient and green catalyst for the synthesis of α,β-unsaturated ketones. rsc.org

Table 2: Examples of Sustainable Catalysts for Enone Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Basic Alumina | Aldol Condensation | Solvent-free conditions | tandfonline.com |

| MgO / ZnO | Aldol Condensation | Aqueous phase, high selectivity | rsc.org |

| Sr-doped LaCoO3 Perovskite | Oxidative Coupling | Heterogeneous, recyclable | royalsocietypublishing.org |

| Ionic-Liquid-Supported TBD | Michael Addition | Solvent-free, recyclable catalyst | cdnsciencepub.com |

| Organobismuth Complex | Crossed-Condensation | Air-stable, reusable, "green" metal | scirp.org |

Electrophilic and Nucleophilic Addition Reactions of the α,β-Unsaturated Ketone Moiety

The conjugated system in 4-cyclohexyl-3-buten-2-one results in a polarized carbon-carbon double bond, making the β-carbon electrophilic and thus susceptible to attack by nucleophiles. This characteristic is fundamental to many of its synthetic applications.

The Michael addition, a type of conjugate addition, is a key reaction for 4-cyclohexyl-3-buten-2-one. masterorganicchemistry.com This reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of the α,β-unsaturated ketone. A wide array of nucleophiles, particularly soft nucleophiles like enolates, amines, and thiols, readily participate in Michael additions. masterorganicchemistry.com The reaction typically proceeds under basic conditions, where the nucleophile attacks the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the 1,4-addition product. masterorganicchemistry.com

The general mechanism for a Michael reaction involves three main steps: deprotonation to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the newly formed enolate. masterorganicchemistry.com The driving force behind this reaction is the formation of a stable carbon-carbon single bond. masterorganicchemistry.com

| Michael Donor | Resulting Product Type |

|---|---|

| Enolates (from β-keto esters, etc.) | 1,5-dicarbonyl compounds |

| Amines | β-amino ketones |

| Thiolates | β-thio ketones |

| Gilman reagents (dialkylcuprates) | β-alkylated ketones |

Data sourced from multiple chemical principles resources.

As a dienophile, 4-cyclohexyl-3-buten-2-one can undergo cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the α,β-unsaturated ketone reacts with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the alkene as a dienophile. The cyclohexyl substituent can introduce steric hindrance, potentially influencing the stereochemical outcome of the cycloaddition. It has been noted that 4-cyclohexyl-3-buten-2-one shows efficient catalytic activity in 1,3-dipolar cycloaddition reactions when thiourea (B124793) organocatalysts are used. cymitquimica.com

Under acidic conditions, 4-cyclohexyl-3-buten-2-one can undergo hydration (addition of water) or hydrohalogenation (addition of a hydrogen halide) across the carbon-carbon double bond. In these electrophilic additions, a proton first adds to the carbonyl oxygen, followed by the attack of the nucleophile (water or a halide ion) on the β-carbon. The resulting enol then tautomerizes to the more stable keto form, yielding a β-hydroxy or β-halo ketone, respectively.

Reactivity and Transformations of the Carbonyl Functional Group

The carbonyl group in 4-cyclohexyl-3-buten-2-one is another key reactive site, allowing for a range of transformations including reductions and derivatizations.

The reduction of the α,β-unsaturated ketone moiety in 4-cyclohexyl-3-buten-2-one can be tailored to selectively target either the carbon-carbon double bond or the carbonyl group.

1,2-Reduction (Carbonyl Reduction): To selectively reduce the carbonyl group to a hydroxyl group, forming an allylic alcohol, specific reagents are required. For instance, the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide chloride like cerium(III) chloride, is known for its high chemoselectivity in reducing the carbonyl group of α,β-unsaturated ketones without affecting the double bond.

1,4-Reduction (Conjugate Reduction): For the selective reduction of the carbon-carbon double bond to yield a saturated ketone, catalytic hydrogenation with specific catalysts can be utilized.

| Reduction Type | Typical Reagent(s) | Product |

|---|---|---|

| 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) | 4-cyclohexylbut-3-en-2-ol |

| 1,4-Reduction | Catalytic Hydrogenation (e.g., H₂, specific catalyst) | 4-cyclohexylbutan-2-one |

| Complete Reduction | H₂, Pd/C | 4-cyclohexylbutan-2-ol |

Data compiled from established organic chemistry principles.

The carbonyl group of 4-cyclohexyl-3-buten-2-one can be transformed into various other functional groups to broaden its applications in organic synthesis. For example, it can serve as an intermediate in the production of pharmaceuticals and agrochemicals. ontosight.ai

Formation of Imines and Enamines: Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively. These nitrogen-containing derivatives are valuable intermediates for further synthetic manipulations.

Wittig Reaction: The carbonyl group can react with phosphorus ylides in a Wittig reaction to form a new carbon-carbon double bond, allowing for the extension of the carbon skeleton.

Protection/Deprotection: The carbonyl group can be protected, for example as an acetal (B89532) or ketal, to allow for selective reactions at the carbon-carbon double bond. The protecting group can later be removed to regenerate the carbonyl functionality. This strategy is crucial for multi-step syntheses where the reactivity of the carbonyl group needs to be temporarily masked. Processes for producing optically active epoxy alcohol derivatives sometimes involve derivatization reactions. google.com

Transformations and Stability of the Cyclohexyl Moiety

Functionalization Reactions of the Cyclohexyl Ring (e.g., radical reactions)

The functionalization of the cyclohexyl ring often involves radical reactions, which can be initiated through methods like C-H bond activation. acs.org For instance, in the presence of a suitable initiator such as dicumyl peroxide and a copper salt catalyst, the cyclohexyl group can react with unsaturated amides to form new C-C bonds, leading to complex structures like oxindoles. acs.org This process typically begins with the abstraction of a hydrogen atom from the cyclohexane (B81311) ring by a radical, generating a cyclohexyl radical. acs.org This reactive intermediate can then add to an alkene, initiating a cascade of reactions to form the final product. acs.org

Another approach to functionalizing the cyclohexyl ring is through dehydrogenative coupling reactions. These reactions, often catalyzed by palladium, can create new bonds by removing hydrogen atoms. acs.org To make these processes more sustainable, bimetallic systems can be employed to regenerate the active catalyst using molecular oxygen. acs.org

The reactivity of the cyclohexyl group is also evident in its interaction with other reagents. For example, the addition of a cyclohexyl radical to an unsaturated amide can lead to the formation of a new radical that reacts intramolecularly with an aromatic ring. acs.org

Ring-Opening and Skeletal Rearrangement Pathways of Cyclohexyl Derivatives

The cyclohexyl ring, particularly in its radical form, can undergo ring-opening and skeletal rearrangements. Photodissociation studies of the cyclohexyl radical have shown that upon excitation, it can internally convert to a high-energy ground state. This "hot" radical can then undergo ring-opening to form a 1-buten-4-yl radical and ethene. berkeley.edu This ring-opening is a significant pathway in the decomposition of cyclohexyl radicals and competes with other processes like H-atom loss. berkeley.edu

Skeletal rearrangements are also observed in reactions involving cyclohexyl derivatives. For example, acid-catalyzed rearrangements of 2-alkyl-2-vinylcyclobutanones can lead to the formation of cyclohexenones through a 1,3-acyl migration. ethernet.edu.et Furthermore, nickel-catalyzed reactions of tropone (B1200060) derivatives, which contain a seven-membered ring, can result in ring contraction to form cyclopentadiene (B3395910) derivatives, with the choice of ligand controlling the reaction pathway. rsc.org In some cases, a Brook rearrangement, triggered by the formation of a β-silyl ketone, can lead to selective C-C bond cleavage and the formation of δ-ketoamides with a rearranged carbon skeleton. bohrium.com

Elucidation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving 4-cyclohexyl-3-buten-2-one is crucial for controlling reaction outcomes and designing new synthetic routes.

Detailed Kinetic Studies of Key Transformation Steps

Kinetic studies provide valuable insights into reaction mechanisms. For instance, the hydroboration of alkenes, a common transformation, has been studied kinetically to determine the order of the reaction with respect to the reactants. umich.edu Studies have shown that the reaction of borane (B79455) with olefins can exhibit second-order kinetics, being first-order in both the olefin and the borane. umich.edu The entropy of activation, a measure of the change in disorder during the transition state, can also be determined from kinetic data and provides further mechanistic details. umich.edu For example, a negative entropy of activation suggests an associative mechanism where the reactants come together in the transition state. umich.edu

In the context of transformations involving 4-cyclohexyl-3-buten-2-one, kinetic studies can help elucidate the rate-determining step and the nature of the transition state. For example, in oxygen-directed hydroboration reactions, kinetic data supports a mechanism where the olefin directly attacks the borane complex without prior dissociation of a coordinating solvent molecule. umich.edu

Theoretical and Computational Chemistry Approaches to Reaction Pathways and Transition States

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways and the structures of transition states. lookchem.com These methods can be used to construct a full catalytic cycle for a reaction, providing a detailed picture of the mechanism. lookchem.com For example, DFT calculations have been employed to explore the mechanism of a four-component reaction, revealing the formation of key intermediates and the origin of stereoselectivity. nih.gov

In the study of rearrangements, such as the Wolff rearrangement, ab initio calculations can help to distinguish between concerted and stepwise mechanisms by localizing open-shell intermediates like carbenes. researchgate.net Computational studies have also been instrumental in understanding the ligand-controlled selectivity in nickel-catalyzed ring-contraction reactions of tropone derivatives. rsc.org For the reaction of phenylpyruvate with 4-phenyl-3-buten-2-one, computational analysis supports a mechanism involving a hemiketal intermediate followed by a ontosight.aiontosight.ai-sigmatropic rearrangement and an intramolecular aldol condensation. acs.org

Investigation of Intermediates and Reaction Pathway Branching

The identification and characterization of reaction intermediates are essential for understanding complex reaction mechanisms. youtube.com Intermediates are often short-lived and highly reactive, making their direct observation challenging. nih.gov Trapping experiments are a powerful technique for identifying such species. nih.gov

In reactions involving 4-cyclohexyl-3-buten-2-one and its derivatives, various intermediates can be formed, leading to different reaction products. For example, in the reaction of phenylpyruvic acid with 4-phenyl-3-buten-2-one, a hemiketal intermediate is proposed to lead to the formation of cyclohexenone acid derivatives. acs.org The reaction pathway can branch, with different products being formed depending on the reaction conditions. For instance, in alkaline toluene, the reaction proceeds through a ontosight.aiontosight.ai-sigmatropic rearrangement route, while in alkaline water, an intermolecular aldol condensation-electrocyclization pathway can also occur. acs.org

The study of radical reactions also highlights the importance of intermediates and pathway branching. The cyclohexyl radical, formed through hydrogen abstraction, is a key intermediate in many functionalization reactions. acs.org This radical can then participate in various reaction pathways, such as addition to alkenes or further hydrogen abstraction to form cyclohexene (B86901). acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of molecules like 3-Buten-2-one, 4-cyclohexyl-. auremn.org.br In the case of this compound, which possesses a chiral center if the cyclohexyl ring is substituted, NMR can differentiate between diastereomers. The chemical shifts and coupling constants of the protons in the molecule are sensitive to their spatial arrangement. msu.edu

For instance, in the ¹H NMR spectrum, the coupling constants between the vinyl protons can determine the E/Z configuration of the double bond. iupac.org The conformation of the cyclohexyl ring, whether it exists in a chair, boat, or twist-boat conformation, can be inferred from the coupling constants of the cyclohexyl protons. auremn.org.br Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering definitive evidence for stereochemical assignments and conformational analysis.

A study on related compounds, such as (Z)-1,1,1-trifluoro-4-hydroxy-4-phenyl-3-buten-2-one, utilized ¹H-NMR to confirm their structures. jst.go.jp For example, the ¹H-NMR spectrum of 4-(5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid, a derivative, showed distinct signals that could be assigned to specific protons in the molecule. jst.go.jp

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. libretexts.org For 3-Buten-2-one, 4-cyclohexyl-, the carbonyl carbon would appear at a characteristic downfield shift (around 199.4 ppm), while the sp² carbons of the double bond would resonate in the 134.7-147.7 ppm region. sci-hub.ru The sp³ carbons of the cyclohexyl ring would appear at higher fields. libretexts.org

A simplified table of expected ¹³C NMR chemical shifts for 3-Buten-2-one, 4-cyclohexyl- is presented below:

| Carbon Environment | Approximate Chemical Shift (ppm) |

| C=O (Ketone) | 190 - 200 |

| C=C (Alkene) | 120 - 150 |

| C-C (Cyclohexyl) | 10 - 50 |

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Pathway Confirmation and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy, which is crucial for confirming reaction mechanisms and identifying unknown products. amazonaws.com For 3-Buten-2-one, 4-cyclohexyl-, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₀H₁₆O). amazonaws.comontosight.ai

In mechanistic studies, HRMS can be used to identify and characterize reaction intermediates and byproducts, providing valuable insights into the reaction pathway. For example, in the synthesis of related compounds, HRMS was used to confirm the structures of the synthesized molecules. jst.go.jp A study on the synthesis of 1,3-disubstituted azulenes from 4-methoxy-3-buten-2-one utilized HRMS to characterize the products and intermediates. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation of Related Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of absolute stereochemistry and detailed information about bond lengths, bond angles, and intermolecular interactions. wikipedia.org While obtaining suitable crystals of 3-Buten-2-one, 4-cyclohexyl- itself might be challenging, the X-ray crystal structures of its derivatives can provide invaluable structural information.

For instance, a study on novel 4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines, which share some structural similarities, utilized X-ray crystallography to confirm the absolute stereochemistry of one of the analogs as (2S, 4R). nih.gov This information was crucial for understanding the structure-activity relationships of these compounds. nih.gov Similarly, the crystal structure of a bipyrazole derivative was determined by single-crystal X-ray analysis, confirming its molecular geometry and intermolecular interactions. mdpi.com

X-ray crystallography has been instrumental in revealing the structures of numerous organic molecules, including complex natural products and pharmaceuticals. wikipedia.org

Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can be used to study intermolecular interactions such as hydrogen bonding. americanpharmaceuticalreview.comspectroscopyonline.com

Infrared (IR) Spectroscopy

The IR spectrum of 3-Buten-2-one, 4-cyclohexyl- would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent peak would be the C=O stretching vibration of the ketone group, typically appearing in the range of 1650-1750 cm⁻¹. amazonaws.com The C=C stretching vibration of the alkene would be observed around 1600-1680 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the cyclohexyl and methyl groups would appear just below 3000 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com The C=C double bond in 3-Buten-2-one, 4-cyclohexyl- is expected to show a strong Raman scattering band. americanpharmaceuticalreview.com Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. spectroscopyonline.com

Hydrogen Bonding Studies

While 3-Buten-2-one, 4-cyclohexyl- itself cannot form hydrogen bonds as a donor, its carbonyl oxygen can act as a hydrogen bond acceptor. mdpi.comsavemyexams.com In the presence of a hydrogen bond donor, such as an alcohol or water, the C=O stretching frequency in the IR spectrum would shift to a lower wavenumber, indicating the formation of a hydrogen bond. libretexts.org The strength of the hydrogen bond can be correlated with the magnitude of this shift. e-bookshelf.de

Computational Studies of Molecular Conformations and Electronic Structure

Computational chemistry provides a powerful means to investigate the molecular conformations and electronic structure of 3-Buten-2-one, 4-cyclohexyl- at the atomic level. auremn.org.br Theoretical calculations can be used to predict the relative energies of different conformers, providing insights into their populations at equilibrium. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model.

By employing quantum mechanical methods, it is possible to calculate the electron density distribution within the molecule, revealing information about bond polarities and reactive sites. Molecular orbital calculations can provide a detailed picture of the electronic structure, including the energies and shapes of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 3 Buten 2 One, 4 Cyclohexyl

Systematic Exploration of Substitution Patterns on the Cyclohexyl Ring

The reactivity and properties of 4-cyclohexyl-3-buten-2-one can be systematically tuned by introducing various substituents onto the cyclohexyl ring. These modifications can exert significant steric and electronic effects on the molecule, influencing its conformational preferences and the reactivity of the enone system.

Research into analogous systems, such as cyclohexyl noviomimetics, has demonstrated synthetic strategies for introducing substituents at various positions of the cyclohexyl ring. nih.gov For instance, 3'- and 4'-substituted cyclohexyl derivatives have been synthesized, showcasing methods for functionalization that could be applied to 4-cyclohexyl-3-buten-2-one. nih.gov A notable example of a substituted analogue is 3-Buten-2-one, 4-(2,2-dimethyl-6-methylenecyclohexyl)-3-methyl-, which features multiple alkyl substitutions on the cyclohexyl ring. ontosight.ai

The introduction of alkyl groups, such as methyl or ethyl groups, can increase the steric bulk of the cyclohexyl moiety. This can influence the approach of reactants to the enone system, potentially directing the stereochemical outcome of reactions. Electron-withdrawing or electron-donating groups on the cyclohexyl ring can electronically influence the conjugated π-system of the butenone, thereby altering the electrophilicity of the β-carbon and the carbonyl carbon.

Below is a table summarizing potential substitution patterns on the cyclohexyl ring and the synthetic precursors that could be employed for their synthesis.

| Substituent | Position on Cyclohexyl Ring | Potential Synthetic Precursor | Effect on Reactivity |

| Methyl | 2, 3, or 4 | Substituted cyclohexanecarboxaldehyde (B41370) | Increased steric hindrance |

| Hydroxyl | 2, 3, or 4 | Hydroxy-substituted cyclohexanecarboxaldehyde | Can act as a directing group or be used for further functionalization |

| Phenyl | 4 | 4-Phenylcyclohexanecarboxaldehyde | Increased steric bulk and potential for π-stacking interactions |

| Amino | 4 | 4-Aminocyclohexanecarboxaldehyde | Can alter solubility and act as a nucleophilic center |

Modifications and Functionalization of the Butenone Backbone

The butenone backbone of 4-cyclohexyl-3-buten-2-one offers multiple sites for functionalization, including the α-carbon, β-carbon, and the carbonyl group. These modifications lead to a diverse array of derivatives with unique chemical properties.

Functionalization at the α-carbon: The α-protons of the enone are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

Functionalization at the β-carbon: The β-carbon is electrophilic and susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles. thieme-connect.de Softer nucleophiles, such as amines and organocuprates, preferentially attack the β-carbon. thieme-connect.de This allows for the introduction of various alkyl, aryl, and heteroatomic substituents.

Functionalization at the carbonyl group: The carbonyl group can undergo standard ketone reactions. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). It can also be converted to an imine or other carbonyl derivatives through condensation reactions.

A study on 4-silyl-3-buten-2-ones demonstrated interesting rearrangements involving the migration of a phenyl or allyl group from the silicon atom to the adjacent enone carbon under basic conditions. ucla.edu This highlights the potential for complex transformations within the butenone backbone.

The following table details various functionalization strategies for the butenone backbone:

| Site of Functionalization | Reaction Type | Reagents | Product Type |

| α-carbon | Enolate alkylation | LDA, Alkyl halide | α-Alkyl-4-cyclohexyl-3-buten-2-one |

| β-carbon | Michael Addition | R₂CuLi | 3-Substituted-4-cyclohexylbutan-2-one |

| β-carbon | Michael Addition | RNH₂ | 3-(Alkylamino)-4-cyclohexylbutan-2-one |

| Carbonyl Carbon | Reduction | NaBH₄ | 4-Cyclohexyl-3-buten-2-ol |

| Carbonyl Carbon | Wittig Reaction | Ph₃P=CHR | 1-Cyclohexyl-3-methyl-1,3-alkadiene |

Synthesis of Polycyclic and Spirocyclic Systems Incorporating the 3-Buten-2-one, 4-cyclohexyl- Moiety

The enone functionality in 4-cyclohexyl-3-buten-2-one makes it a valuable precursor for the construction of more complex cyclic systems, including polycyclic and spirocyclic structures.

Polycyclic Systems via Diels-Alder Reaction: As a dienophile, 4-cyclohexyl-3-buten-2-one can participate in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene (B86901) rings, which are the core of many polycyclic systems. wikipedia.orgiitk.ac.in The reaction is typically thermally promoted and can be influenced by Lewis acid catalysis. The stereochemistry of the resulting polycyclic adduct is governed by the endo rule, although the bulky cyclohexyl group may influence the endo/exo selectivity. A retro-Diels-Alder reaction can occur at high temperatures, which is a consideration in the synthesis and stability of these adducts. masterorganicchemistry.com

Spirocyclic Systems: Spirocycles containing a cyclohexylbutenone moiety can be synthesized through various strategies. One approach involves the intramolecular cyclization of a precursor where the cyclohexyl ring or a substituent on the butenone backbone is tethered to a reactive functional group. For instance, an intramolecular Michael addition could lead to the formation of a spirocyclic ketone. The synthesis of spirocycles is an active area of research due to their prevalence in natural products and pharmaceuticals. nih.govnih.govsigmaaldrich.comresearchgate.net

The table below provides examples of dienes for Diels-Alder reactions and potential strategies for spirocyclization.

| Target System | Synthetic Strategy | Reactants/Precursors |

| Polycyclic | Diels-Alder Reaction | 4-Cyclohexyl-3-buten-2-one + 1,3-Butadiene |

| Polycyclic | Diels-Alder Reaction | 4-Cyclohexyl-3-buten-2-one + Cyclopentadiene (B3395910) |

| Spirocyclic | Intramolecular Michael Addition | A derivative of 4-cyclohexyl-3-buten-2-one with a nucleophilic tether |

| Spirocyclic | Ring-closing metathesis | A diene-containing derivative of 4-cyclohexyl-3-buten-2-one |

Heterocyclic Compounds Derived from 3-Buten-2-one, 4-cyclohexyl- as a Synthon

The α,β-unsaturated ketone moiety of 4-cyclohexyl-3-buten-2-one serves as a versatile 1,3-dielectrophilic synthon for the synthesis of various heterocyclic compounds.

Pyrazoles: The reaction of 4-cyclohexyl-3-buten-2-one with hydrazine (B178648) or its derivatives is a common method for the synthesis of pyrazoles. mdpi.comnih.govorganic-chemistry.org The reaction proceeds through a Michael addition of the hydrazine to the β-carbon, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole (B372694) ring. The regioselectivity of the reaction with substituted hydrazines can be influenced by the steric and electronic nature of the substituents on both reactants.

Pyrimidines: Pyrimidine derivatives can be synthesized by reacting 4-cyclohexyl-3-buten-2-one with compounds containing an N-C-N fragment, such as amidines, guanidine, or urea. researchgate.netbu.edu.egorganic-chemistry.orggla.ac.ukorganic-chemistry.org The reaction involves a condensation mechanism, where the binucleophile attacks both electrophilic centers of the enone to form the six-membered heterocyclic ring.

Other Heterocycles: The reactivity of the enone can be exploited to synthesize other heterocyclic systems. For example, reaction with hydroxylamine (B1172632) can yield isoxazoles, and reactions with β-ketoesters or related compounds can lead to the formation of various substituted pyridines. researchgate.net

This table summarizes the synthesis of different heterocycles from 4-cyclohexyl-3-buten-2-one.

| Heterocycle | Reagent | General Reaction Conditions |

| Pyrazole | Hydrazine hydrate | Reflux in ethanol |

| Pyrimidine | Amidines, Guanidine, Urea | Basic or acidic catalysis |

| Isoxazole | Hydroxylamine hydrochloride | Basic conditions |

| Substituted Pyridine | β-Ketoesters, Ammonia | Hantzsch-type synthesis conditions |

Comprehensive Structure-Reactivity and Structure-Property Relationship Studies in Analogous Enones

The relationship between the structure of enones and their reactivity is a cornerstone of physical organic chemistry. Studies on analogous compounds provide valuable insights into how modifications to 4-cyclohexyl-3-buten-2-one would likely impact its chemical behavior.

Electronic Effects: The electrophilicity of the β-carbon in the enone system is highly sensitive to the electronic nature of the substituents. Electron-withdrawing groups on the cyclohexyl ring or at the α-position of the butenone would increase the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity.

Steric Effects: The steric hindrance around the enone functionality plays a crucial role in determining the regioselectivity of reactions. Bulky substituents on the cyclohexyl ring or at the α-position can hinder the approach of nucleophiles to the carbonyl carbon, favoring conjugate addition at the less hindered β-carbon. In cycloaddition reactions, steric bulk can influence the facial selectivity of the approach of the diene.

A study on the toxicity of butenamide analogs against Aedes aegypti mosquitoes revealed clear structure-activity trends. For example, the nature of the N-alkyl substituent significantly impacted the compound's activity, with N-butyl being more effective than N-cyclohexyl in some cases. oup.com While this study is on amides, the principles of how substituent changes affect biological activity are relevant to the study of enone properties.

The following table outlines expected reactivity trends based on structural modifications.

| Structural Modification | Effect on Electronic Properties | Effect on Steric Properties | Predicted Impact on Reactivity |

| Electron-withdrawing group on cyclohexyl ring | Increases electrophilicity of β-carbon | Minimal | Enhanced rate of conjugate addition |

| Electron-donating group on cyclohexyl ring | Decreases electrophilicity of β-carbon | Minimal | Reduced rate of conjugate addition |

| Bulky substituent at C2 of cyclohexyl ring | Minimal | Increased steric hindrance near the reaction center | May favor attack from the less hindered face |

| Alkyl group at α-position of butenone | Electron-donating | Increased steric hindrance at α-position | May decrease overall reactivity and influence stereoselectivity |

Applications in Chemical Research and Industry Excluding Clinical/pharmacology and Direct Fragrance Use

Versatile Synthetic Intermediates in Fine Chemical Production

In the production of fine chemicals, 4-cyclohexyl-3-buten-2-one serves as a key synthetic intermediate. ontosight.ai Its structural framework is a valuable starting point for constructing more complex molecules. The reactivity of its α,β-unsaturated ketone moiety is central to its utility, allowing for a range of chemical transformations.

Key Reactions of 4-Cyclohexyl-3-buten-2-one in Synthesis

| Reactive Site | Type of Reaction | Potential Products |

|---|---|---|

| Carbonyl Group (C=O) | Reduction, Wittig Reaction, Grignard Reaction | Secondary alcohols, alkenes, tertiary alcohols |

| Carbon-Carbon Double Bond (C=C) | Hydrogenation, Halogenation, Epoxidation | Saturated ketones, dihalides, epoxides |

Building Blocks for Advanced Materials Science Applications

The compound has been identified as a valuable component in the field of materials science, where it contributes to the development of new polymers and functional organic materials. ontosight.ai

Precursors for Polymer Chemistry and Monomer Design

4-Cyclohexyl-3-buten-2-one has been explored as a building block for the preparation of polymers. ontosight.ai Its vinyl group allows it to act as a monomer in addition polymerization reactions. The cyclohexyl group can impart desirable properties such as thermal stability and hydrophobicity to the resulting polymer chain.

Components in the Development of Functional Organic Materials

There is potential for 4-cyclohexyl-3-buten-2-one to be used in the synthesis of materials with specific optical and electrical properties. ontosight.ai The conjugated system of the butenone core is a key feature that can be exploited to create organic materials with tailored electronic characteristics, suitable for applications in fields like organic electronics.

Potential Applications in Materials Science

| Application Area | Role of 4-Cyclohexyl-3-buten-2-one | Resulting Material Property |

|---|---|---|

| Polymer Synthesis | Monomer | Modified thermal stability and solubility |

Intermediates in Agrochemical Research and Development

The synthesis of novel agrochemicals is another area where 4-cyclohexyl-3-buten-2-one serves as a noteworthy intermediate. ontosight.ai The structural motif of this compound can be found in various molecules designed for crop protection. Researchers can modify the core structure to develop new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. While specific commercial agrochemicals derived directly from this compound are not widely documented, its utility in the research and development phase is recognized. ontosight.aiontosight.ai

Role in Agrochemical R&D

| Function | Description |

|---|---|

| Scaffold | Provides a core structure that can be chemically modified to create a library of potential new agrochemicals. |

| Intermediate | Acts as a key building block in a multi-step synthesis towards a final, more complex active ingredient. |

Applications in Specialized Organic Chemical Synthesis

Beyond its broader applications, 4-cyclohexyl-3-buten-2-one is employed in more specialized areas of organic synthesis. For example, it can participate in 1,3-dipolar cycloaddition reactions when used with organocatalysts like thiourea (B124793). Such reactions are powerful tools for constructing complex heterocyclic rings, which are prevalent in many biologically active compounds. The ability to undergo stereospecific reactions, such as the fda.govfda.gov-sigmatropic rearrangement, further highlights its utility in advanced organic synthesis to create compounds with precise three-dimensional structures. acs.org

Future Directions and Emerging Research Avenues for 3 Buten 2 One, 4 Cyclohexyl

Development of Chemoenzymatic and Biocatalytic Synthesis Routes

The pursuit of greener and more efficient chemical syntheses has spurred interest in chemoenzymatic and biocatalytic approaches. These methods offer high selectivity and operate under mild reaction conditions, minimizing waste and energy consumption. For the synthesis of 4-cyclohexyl-3-buten-2-one, biocatalysis presents an opportunity to achieve high stereoselectivity, which is often challenging with traditional chemical methods.

One promising avenue is the use of ene-reductases (EReds) for the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones. acs.org This enzymatic approach can lead to the formation of chiral saturated ketones, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. A potential biocatalytic cascade could combine the action of ene-reductases with other enzymes, such as imine reductases or reductive aminases, to produce chiral amines with two stereocenters from α,β-unsaturated ketones. acs.org

| Enzyme Class | Potential Transformation of 4-cyclohexyl-3-buten-2-one | Key Advantages |

| Ene-reductases (EReds) | Asymmetric reduction of the C=C double bond to yield (R)- or (S)-4-cyclohexylbutan-2-one. | High enantioselectivity, mild reaction conditions. |

| Imine Reductases/Reductive Aminases (IReds/RedAms) | In a cascade with EReds, conversion to chiral primary, secondary, or tertiary amines. | High diastereoselectivity and enantioselectivity. acs.org |

| Aldolases | Potential for the stereoselective synthesis of the 4-cyclohexyl-3-buten-2-one backbone. | C-C bond formation with control of stereochemistry. |

Research in this area will likely focus on enzyme discovery through genome mining, protein engineering to enhance substrate specificity and catalytic efficiency, and the development of robust multi-enzyme cascade reactions for the streamlined synthesis of complex chiral molecules derived from 4-cyclohexyl-3-buten-2-one.

Integration with Flow Chemistry and Continuous Manufacturing Processes

The paradigm shift from batch to continuous manufacturing is gaining significant traction in the chemical industry, driven by the need for safer, more efficient, and scalable production processes. chemicalindustryjournal.co.uknih.gov Flow chemistry, a cornerstone of continuous manufacturing, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. chemicalindustryjournal.co.uksemanticscholar.org

The synthesis of 4-cyclohexyl-3-buten-2-one and its derivatives is well-suited for integration into flow chemistry platforms. For instance, aldol (B89426) condensation reactions, a common method for synthesizing α,β-unsaturated ketones, can be significantly accelerated in microreactors, with reaction times reduced from hours to minutes. nih.gov Continuous-flow systems also enable the seamless integration of multiple reaction steps, purification, and analysis, leading to a more streamlined and automated manufacturing process. mdpi.com

| Process Parameter | Batch Manufacturing | Flow Chemistry/Continuous Manufacturing |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, highly efficient nih.gov |

| Scalability | Challenging, often requires re-optimization | Linear and more predictable nih.gov |

| Safety | Handling of large volumes of hazardous materials | Small reactor volumes, containment of hazardous intermediates chemicalindustryjournal.co.uk |

| Process Control | Less precise | Precise control over temperature, pressure, and residence time |

Future research will likely focus on developing integrated, multi-step continuous processes for the synthesis of 4-cyclohexyl-3-buten-2-one and its downstream products. This will involve the design of novel reactor configurations, the development of immobilized catalysts and enzymes for use in packed-bed reactors, and the implementation of in-line process analytical technology (PAT) for real-time monitoring and control.

Exploration of Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalysis have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions. lboro.ac.uk These methods utilize visible light or electricity, respectively, to generate highly reactive radical intermediates, opening up new avenues for the functionalization of organic molecules. nih.gov

For 4-cyclohexyl-3-buten-2-one, photoredox catalysis could facilitate a range of transformations that are difficult to achieve with conventional methods. For example, photocatalytic [2+2] cycloadditions could be employed to construct cyclobutane (B1203170) rings, which are important structural motifs in many natural products and pharmaceuticals. researchgate.netacs.org Furthermore, reductive coupling reactions promoted by photoredox catalysis could be used to generate β-ketoradicals, which can participate in highly diastereoselective cyclization reactions. nih.gov

Electrocatalysis offers a complementary approach for the selective hydrogenation of the α,β-unsaturated double bond in 4-cyclohexyl-3-buten-2-one. universiteitleiden.nl By carefully selecting the electrode material and controlling the applied potential, it is possible to achieve high chemoselectivity, avoiding the reduction of the carbonyl group.

| Catalytic Method | Potential Transformation of 4-cyclohexyl-3-buten-2-one | Key Intermediates |

| Photoredox Catalysis | [2+2] Cycloadditions, Reductive Cyclizations | Radical anions, neutral radicals nih.govresearchgate.net |

| Electrocatalysis | Selective hydrogenation of the C=C double bond | Adsorbed intermediates on the electrode surface |

Future research in this area will likely explore the development of novel photocatalysts and electrocatalytic systems with improved efficiency and selectivity. The application of these methods to the asymmetric synthesis of complex molecules derived from 4-cyclohexyl-3-buten-2-one will also be a major focus.

Application of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

For 4-cyclohexyl-3-buten-2-one, AI and ML could be applied in several ways. For instance, a deep reinforcement learning model could be used to optimize the conditions for its synthesis, iteratively exploring different parameters to maximize the yield and selectivity. nih.gov ML models could also be employed to predict the reactivity of 4-cyclohexyl-3-buten-2-one in various transformations, guiding the design of new experiments. nih.gov Furthermore, generative AI models are being developed to design novel molecules with desired properties, which could lead to the discovery of new applications for derivatives of 4-cyclohexyl-3-buten-2-one. nih.govresearchgate.net

| AI/ML Application | Potential Impact on Research of 4-cyclohexyl-3-buten-2-one | Example Algorithms |

| Reaction Optimization | Faster identification of optimal reaction conditions, reducing experimental cost and time. nih.gov | Bayesian Optimization, Deep Reinforcement Learning vapourtec.com |

| Predictive Modeling | Prediction of reaction outcomes and properties of new derivatives. | Neural Networks, Random Forests |

| De Novo Molecular Design | Generation of novel molecular structures with desired functionalities based on the 4-cyclohexyl-3-buten-2-one scaffold. nih.gov | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) |

| Synthetic Route Planning | Automated design of efficient synthetic pathways. | Monte Carlo Tree Search, Neural Networks |

The continued development of more sophisticated AI and ML models, coupled with the generation of high-quality experimental data, will be crucial for realizing the full potential of these technologies in the study of 4-cyclohexyl-3-buten-2-one and other important chemical compounds.

Discovery of Novel Reactivity and Unprecedented Chemical Transformations

While the classical reactivity of α,β-unsaturated ketones is well-established, there is always the potential for the discovery of novel and unprecedented chemical transformations. The unique structural features of 4-cyclohexyl-3-buten-2-one may give rise to unexpected reactivity under specific reaction conditions.

One area of exploration could be the iodine-mediated oxidative rearrangement of α,β-unsaturated ketones to form 1,2-diketones. acs.org This transformation, if applicable to 4-cyclohexyl-3-buten-2-one, would provide a facile route to a new class of derivatives. Another intriguing possibility is the use of photocontrolled cobalt catalysis to switch the selectivity of hydroboration reactions. rwth-aachen.de This could allow for either 1,2- or 1,4-addition to the enone system, providing access to different classes of products from the same starting material.

| Reaction Type | Potential Product from 4-cyclohexyl-3-buten-2-one | Potential Significance |

| Iodine-Mediated Oxidative Rearrangement | 1-cyclohexyl-1,2-butanedione | Access to novel 1,2-diketone building blocks. acs.org |

| Photocontrolled Hydroboration (1,4-addition) | Cyclic enolborates, leading to syn-aldol products. rwth-aachen.de | Stereoselective synthesis of complex acyclic structures. |

| Domino Reactions | Polycyclic structures through a cascade of reactions. mdpi.com | Rapid construction of molecular complexity. |

Future research in this area will require a combination of experimental exploration and computational modeling to uncover and understand new reaction pathways. The serendipitous discovery of novel reactivity, combined with a systematic investigation of reaction mechanisms, will continue to expand the synthetic utility of 4-cyclohexyl-3-buten-2-one.

常见问题

Basic Questions

Q. What are the standard synthetic routes for 3-Buten-2-one, 4-cyclohexyl-, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound can be synthesized via α,β-unsaturated ketone formation through aldol condensation of cyclohexylacetone with appropriate carbonyl precursors. Reaction optimization involves adjusting solvent polarity (e.g., using THF or DMF), temperature (80–120°C), and catalysts (e.g., acid/base or transition-metal catalysts). Monitoring reaction progress via TLC or GC-MS (retention indices: ~1493–1496 on DB-5 columns ) ensures timely quenching. Yield improvements may require inert atmosphere conditions to prevent oxidation of intermediates .

Q. How are the physical properties (e.g., boiling point, density) of 3-Buten-2-one, 4-cyclohexyl- experimentally determined?

- Methodology : Boiling point (254.8°C at 760 mmHg) and density (0.944 g/cm³) are measured using dynamic distillation and pycnometry, respectively. Polarimetry or chiral GC can confirm stereochemical purity if applicable. Phase-change enthalpy data (ΔvapH = 69.0 kJ/mol at 306 K) from thermogravimetric analysis (TGA) provides insights into volatility under vacuum conditions .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology :

- IR Spectroscopy : Key absorption bands include C=O stretching (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹). Reference spectra from NIST databases confirm assignments .

- Mass Spectrometry (EI-MS) : Base peak at m/z 192.1515 (molecular ion) and fragmentation patterns (e.g., loss of cyclohexyl group) validate the structure .

- UV-Vis : λmax ~250–280 nm due to π→π* transitions in the α,β-unsaturated ketone system, with solvent polarity effects documented in RAS UV No. 19943 .

Advanced Research Questions

Q. How can stereoselective synthesis of (E)- and (Z)-isomers of 4-cyclohexyl-3-buten-2-one be achieved, and what analytical challenges arise?

- Methodology : Stereoselectivity is controlled via catalyst choice (e.g., chiral Lewis acids) or steric hindrance during condensation. For example, bulky bases like LDA may favor the (E)-isomer. Challenges include resolving overlapping GC peaks of isomers; chiral columns (e.g., β-cyclodextrin) or NOESY NMR (cross-peaks for spatial proximity) are required for differentiation. Conflicting literature reports on isomer stability necessitate DSC analysis to compare ΔfusH values .

Q. What thermodynamic data (e.g., ΔfH°, ΔcH°) are available for this compound, and how can contradictions in reported values be resolved?

- Methodology : The standard enthalpy of formation (ΔfH°liquid = -213.4 ± 2.8 kJ/mol) and combustion (ΔcH°liquid = -7760.5 ± 2.8 kJ/mol) are derived from bomb calorimetry . Discrepancies in literature values (e.g., due to impurities or calibration errors) require cross-validation via high-purity samples (>99%) and standardized protocols (e.g., NIST-recommended Washburn corrections). Computational methods (DFT with B3LYP/6-31G*) can supplement experimental data .

Q. How does the cyclohexyl substituent influence the hydrogenation selectivity of the α,β-unsaturated ketone moiety?

- Methodology : The cyclohexyl group’s steric bulk directs hydrogenation regioselectivity. Catalytic hydrogenation (H₂/Pd-C) under mild conditions (25°C, 1 atm) preferentially reduces the C=C bond over the carbonyl. Contrasting results under high-pressure conditions (e.g., PtO₂ at 50 atm) may arise from catalyst surface interactions, analyzed via kinetic isotopic effects (KIE) or in situ FTIR monitoring .

Q. What strategies mitigate decomposition during long-term storage of 4-cyclohexyl-3-buten-2-one?

- Methodology : Stability studies under varying temperatures (4°C vs. RT) and atmospheres (N₂ vs. air) identify degradation pathways (e.g., autoxidation). Antioxidants (BHT) or amber glass vials reduce photolytic cleavage. Accelerated aging tests (40°C/75% RH) coupled with LC-MS detect degradation products like cyclohexanol or diketones .

Retrosynthesis Analysis